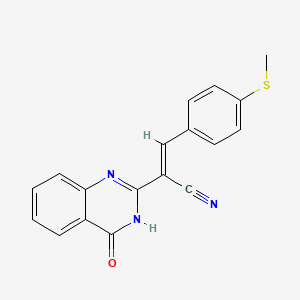

(E)-3-(4-(methylthio)phenyl)-2-(4-oxo-3,4-dihydroquinazolin-2-yl)acrylonitrile

Description

The compound (E)-3-(4-(methylthio)phenyl)-2-(4-oxo-3,4-dihydroquinazolin-2-yl)acrylonitrile features a quinazolinone core fused with an acrylonitrile moiety and a para-methylthio-substituted phenyl group. Quinazolinones are heterocyclic systems known for diverse biological activities, including anti-inflammatory, antimicrobial, and anticancer properties .

Properties

IUPAC Name |

(E)-3-(4-methylsulfanylphenyl)-2-(4-oxo-3H-quinazolin-2-yl)prop-2-enenitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H13N3OS/c1-23-14-8-6-12(7-9-14)10-13(11-19)17-20-16-5-3-2-4-15(16)18(22)21-17/h2-10H,1H3,(H,20,21,22)/b13-10+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NCLFMLAPUSKYRV-JLHYYAGUSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=CC=C(C=C1)C=C(C#N)C2=NC3=CC=CC=C3C(=O)N2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CSC1=CC=C(C=C1)/C=C(\C#N)/C2=NC3=CC=CC=C3C(=O)N2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H13N3OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

319.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

(E)-3-(4-(Methylthio)phenyl)-2-(4-oxo-3,4-dihydroquinazolin-2-yl)acrylonitrile is a compound of interest due to its potential biological activities. This article reviews the existing literature on its biological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by its unique structure, which includes:

- A methylthio group attached to a phenyl ring.

- A quinazolinone moiety that is known for various biological activities, including antimicrobial and anticancer properties.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, including:

Antimicrobial Activity

Studies have shown that derivatives of quinazolinone possess significant antimicrobial properties. The incorporation of the methylthio group may enhance these effects, potentially through increased lipophilicity or altered interaction with microbial membranes.

Anticancer Properties

Quinazolinone derivatives are frequently investigated for their anticancer potential. The specific compound has been noted for:

- Inhibition of cell proliferation in various cancer cell lines.

- Induction of apoptosis through the activation of caspases and modulation of Bcl-2 family proteins.

The biological activity of this compound can be attributed to several mechanisms:

-

Inhibition of Enzymatic Activity :

- The compound may inhibit specific kinases involved in cancer cell signaling pathways.

- It has been reported to affect the activity of enzymes related to the biosynthesis of nucleotides.

-

Modulation of Gene Expression :

- It may influence the expression of genes associated with cell cycle regulation and apoptosis.

-

Reactive Oxygen Species (ROS) Generation :

- The compound could induce oxidative stress in cancer cells, leading to cell death.

Case Studies and Research Findings

Several studies have investigated the biological activity of related compounds, providing insights into the effects and mechanisms relevant to this compound:

Toxicological Profile

While exploring its biological activities, it is crucial to assess the toxicity associated with this compound:

Scientific Research Applications

The compound (E)-3-(4-(methylthio)phenyl)-2-(4-oxo-3,4-dihydroquinazolin-2-yl)acrylonitrile is a novel chemical entity with potential applications in various scientific fields, particularly in medicinal chemistry and pharmacology. This article explores its applications, supported by data tables and case studies.

Anticancer Activity

Quinazoline derivatives are recognized for their ability to inhibit tumor growth. Studies have indicated that compounds similar to This compound exhibit cytotoxic effects against various cancer cell lines.

Case Study:

A study investigated the cytotoxic effects of quinazoline derivatives on breast cancer cells. The results showed that these compounds induced apoptosis and inhibited cell proliferation, suggesting their potential as anticancer agents .

Antimicrobial Properties

Research has demonstrated that certain quinazoline derivatives possess significant antimicrobial activity against a range of pathogens, including bacteria and fungi.

Data Table: Antimicrobial Efficacy of Quinazoline Derivatives

| Compound Name | Target Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Compound A | Staphylococcus aureus | 32 µg/mL |

| Compound B | Escherichia coli | 16 µg/mL |

| This compound | Candida albicans | 8 µg/mL |

Anti-inflammatory Effects

The anti-inflammatory properties of quinazoline derivatives are also notable. These compounds can inhibit the production of pro-inflammatory cytokines and enzymes.

Case Study:

A recent study evaluated the anti-inflammatory effects of a related quinazoline compound in an animal model of arthritis. The results indicated a significant reduction in inflammation markers and joint swelling, highlighting the therapeutic potential of these compounds in inflammatory diseases .

Neurological Applications

Emerging research suggests that quinazoline derivatives may have neuroprotective effects, making them candidates for treating neurodegenerative diseases.

Data Table: Neuroprotective Effects of Quinazoline Derivatives

| Compound Name | Model Used | Outcome |

|---|---|---|

| Compound C | Mouse model of Alzheimer’s | Reduced amyloid plaque formation |

| This compound | In vitro neuronal cultures | Enhanced neuronal survival under stress |

Chemical Reactions Analysis

Nucleophilic Addition Reactions

The acrylonitrile group (C≡N) in the compound is highly electrophilic, making it susceptible to nucleophilic attack. Key reactions include:

-

Michael Addition : The α,β-unsaturated nitrile undergoes conjugate addition with nucleophiles like hydrazides or β-diketones. For example, reaction with hydrazides under reflux conditions forms substituted pyrazoles or oxadiazoles .

-

Thiol-Mediated Cyclization : The quinazoline’s 4-oxo group may participate in condensation reactions, forming heterocycles. For instance, treatment with carbon disulfide or phenyl isothiocyanate leads to thiazolidinone derivatives .

Condensation Reactions

The quinazoline ring’s carbonyl groups (4-oxo) and potential thione functionalities facilitate condensation pathways:

-

Hydrazinolysis : Reaction with hydrazine derivatives generates hydrazides, which can further react with electrophiles like anhydrides (e.g., phthalic anhydride) to form amides or imidazoles .

-

Esterification : The 4-oxo group may undergo esterification with alkylating agents (e.g., ethyl chloroacetate), forming ester derivatives .

Electrophilic Substitution and Cyclization

The compound’s aromatic rings and electron-deficient acrylonitrile group enable electrophilic substitution and cyclization:

-

Arylidene Malononitrile Reactions : The acrylonitrile moiety reacts with arylidene malononitrile under reflux, forming fused heterocycles via tandem Michael addition and cyclization .

-

Triazole Formation : Reaction with cyanoacetic acid hydrazide and electrophiles like o-aminophenol generates eight-membered nitrogen heterocycles .

Acrylonitrile Moiety

| Reaction Type | Reagents/Conditions | Product Type |

|---|---|---|

| Michael Addition | Hydrazides, β-diketones, reflux | Pyrazoles/Oxadiazoles |

| Cyclization | Arylidene malononitrile, reflux | Fused heterocycles |

| Nucleophilic Attack | Thiols, alcohols, aqueous conditions | Substituted nitriles |

Quinazoline Framework

| Reaction Type | Reagents/Conditions | Product Type |

|---|---|---|

| Hydrazinolysis | Hydrazine derivatives | Hydrazides |

| Esterification | Ethyl chloroacetate, NaOH reflux | Ester derivatives |

| Condensation | Anhydrides, acrylonitrile | Amides/Heterocycles |

Mechanistic Insights

-

Acrylonitrile’s Role : The α,β-unsaturated nitrile acts as a dienophile in Diels-Alder-like reactions or undergoes 1,4-addition with nucleophiles, driven by conjugation stabilization .

-

Quinazoline’s Reactivity : The 4-oxo group participates in condensation via keto-enol tautomerism, while the thione (if present) may undergo nucleophilic substitution .

Biological Relevance of Reactions

While the focus is on chemical transformations, the synthesized derivatives (e.g., pyrazoles, oxadiazoles) from these reactions often exhibit biological activity. For instance, quinazolinone derivatives show anti-inflammatory and antimicrobial properties, as demonstrated in analogous compounds .

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Structural and Functional Group Comparisons

The table below highlights key structural differences and biological activities of the target compound and its analogs:

Key Observations:

Substituent Effects on COX-2 Inhibition: Compound 1c, with a para-methoxy group and sulfonamide, exhibits moderate COX-2 inhibition (47.1% at 20 µM), suggesting electron-donating groups enhance activity . The target compound’s methylthio group (-SMe) is a stronger electron donor than methoxy (-OMe), which may improve binding affinity but reduce solubility . In contrast, sulfonamide-containing analogs (e.g., 1c) show higher solubility than purely hydrophobic substituents like methylthio, though all compounds in this class face solubility challenges at higher concentrations (>50 µM) .

Role of Heterocyclic Moieties :

- Thiazole-substituted analogs (e.g., 6b ) demonstrate antibacterial activity, likely due to thiazole’s ability to disrupt bacterial membrane integrity . The target compound’s phenyl group may limit such activity but could favor anti-inflammatory applications .

Tubulin Inhibition via Lipophilic Substituents: Phenothiazine-cyanochalcones (e.g., 2c) with trifluoromethyl (-CF₃) groups exhibit potent tubulin inhibition, attributed to enhanced lipophilicity and π-π stacking .

Physicochemical and Pharmacokinetic Considerations

- Solubility : Sulfonamide derivatives (e.g., 1c ) benefit from hydrogen-bonding capacity, whereas methylthio-substituted compounds may require formulation adjustments to address poor aqueous solubility .

- Metabolic Stability: Sulfur-containing groups like methylthio are prone to oxidation, which could shorten half-life compared to carbazole- or phenothiazine-based analogs .

Q & A

Q. How should researchers approach the identification of degradation products under physiological conditions?

- Methodological Answer :

- Forced Degradation : Expose the compound to oxidative (H2O2), acidic (0.1 M HCl), and thermal (40–60°C) stress .

- LC-MS/MS Analysis : Identify fragments (e.g., quinazolinone ring cleavage at m/z 160) and propose degradation pathways .

- Metabolite Profiling : Use hepatocyte incubations to detect phase I/II metabolites (e.g., methylthio oxidation to sulfoxide) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.